3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol
Brand Name: Vulcanchem
CAS No.: 64432-04-8
VCID: VC0162168
InChI: InChI=1S/C23H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-14-21-22(24)15-20(5)16-23(21)25-6/h9,11,13,15-16,24H,7-8,10,12,14H2,1-6H3/b18-11+,19-13+
SMILES: CC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)CCC=C(C)C)O
Molecular Formula: C23H34O2
Molecular Weight: 342.5 g/mol

3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol

CAS No.: 64432-04-8

Reference Standards

VCID: VC0162168

Molecular Formula: C23H34O2

Molecular Weight: 342.5 g/mol

3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol - 64432-04-8

CAS No. 64432-04-8
Product Name 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol
Molecular Formula C23H34O2
Molecular Weight 342.5 g/mol
IUPAC Name 3-methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phenol
Standard InChI InChI=1S/C23H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-14-21-22(24)15-20(5)16-23(21)25-6/h9,11,13,15-16,24H,7-8,10,12,14H2,1-6H3/b18-11+,19-13+
Standard InChIKey OJJOUHFECGXRFJ-NWLVNBMCSA-N
Isomeric SMILES CC1=CC(=C(C(=C1)OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
SMILES CC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)CCC=C(C)C)O
Canonical SMILES CC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)CCC=C(C)C)O
Appearance Oil
PubChem Compound 5373218
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator